

Application Notes and Protocols: Synthesis of *o*-Tolyloxyacetonitrile

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Compound of Interest

Compound Name: *o*-Tolyloxyacetonitrile

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Abstract

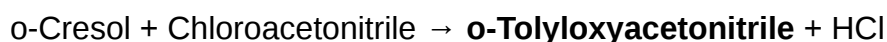
This document provides a detailed experimental protocol for the synthesis of ***o*-tolyloxyacetonitrile**. The method is based on the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This synthesis route involves the reaction of *o*-cresol with chloroacetonitrile in the presence of a suitable base. These application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Introduction

***o*-Tolyloxyacetonitrile** is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The Williamson ether synthesis is the chosen method for this protocol due to its high efficiency and broad substrate scope. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the phenoxide ion generated from *o*-cresol acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.^{[1][2]}

Reaction Scheme

The overall chemical transformation is depicted below:



(in the presence of a base)

Experimental Protocol

This protocol details the synthesis of **o-tolyloxyacetonitrile** from o-cresol and chloroacetonitrile using potassium carbonate as the base and acetone as the solvent.

Materials and Reagents:

- o-Cresol (C₇H₈O)
- Chloroacetonitrile (C₂H₂ClN)[3][4]
- Potassium Carbonate (K₂CO₃), anhydrous[5][6]
- Acetone (C₃H₆O), anhydrous
- Diethyl ether ((C₂H₅)₂O)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).
- **Addition of Chloroacetonitrile:** Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (1.1 eq) dropwise via a syringe or dropping funnel over a period of 10 minutes.
- **Reaction:** Heat the reaction mixture to reflux (approximately 56 °C) and maintain it under reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with acetone (2 x 20 mL).
- **Solvent Removal:** Combine the filtrate and the acetone washes and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted o-cresol, followed by water (2 x 50 mL), and finally with saturated brine (50 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **o-tolyloxyacetonitrile**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **o-tolyloxyacetonitrile**.

Characterization:

The identity and purity of the synthesized **o-tolyloxyacetonitrile** (CAS Number: 50635-21-7) can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio
o-Cresol	$\text{C}_7\text{H}_8\text{O}$	108.14	1.0
Chloroacetonitrile	$\text{C}_2\text{H}_2\text{ClN}$	75.50	1.1
Potassium Carbonate	K_2CO_3	138.21	1.5
o-Tolyloxyacetonitrile	$\text{C}_9\text{H}_9\text{NO}$	147.18	1.0 (Theoretical)

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **o-Tolyloxyacetonitrile**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.^[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- o-Cresol is corrosive and toxic. Avoid skin and eye contact.
- Acetone and diethyl ether are highly flammable. Keep away from open flames and ignition sources.
- Handle potassium carbonate with care as it is an irritant.
- Sodium hydroxide is corrosive. Handle with appropriate care.

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